molecular formula C18H17BrN4O2S B2767477 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 886966-69-4

4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2767477
CAS No.: 886966-69-4
M. Wt: 433.32
InChI Key: GMSXGPGWMSOOJL-UHFFFAOYSA-N
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Description

4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of amino, bromobenzyl, methoxybenzyl, and thio groups attached to a triazine ring. Triazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry.

Scientific Research Applications

4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Agricultural Chemistry: Triazine derivatives are commonly used as herbicides and pesticides. This compound may be explored for its potential use in crop protection.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides and thiol-containing intermediates.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through similar nucleophilic substitution reactions using 4-methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or other functional groups.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the triazine ring and the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Reduced Derivatives: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

    Amines and Carboxylic Acids: Formed from hydrolysis reactions

Mechanism of Action

The mechanism of action of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-((4-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a chlorine atom instead of a bromine atom.

    4-amino-3-((4-methylbenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of a bromine atom.

    4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a fluorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 4-amino-3-((4-bromobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

4-amino-3-[(4-bromophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXGPGWMSOOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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